molecular formula C7H12O3 B141380 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone CAS No. 161972-09-4

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No. B141380
M. Wt: 144.17 g/mol
InChI Key: VNEBKVJPKDAIIM-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone” is an organic compound with the molecular formula C7H12O3 . It is also known as 2,2-Dimethyl-1,3-dioxolane-4-methanamine .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone” is based on structures generated from information available in databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Organic Chemistry and Complex Formation

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone plays a significant role in organic chemistry, especially in complex formation. It has been used in the diastereoselective formation of a bis-ferrocenyl 1,3-dioxolane complex, as demonstrated in a study where it was characterized using various spectroscopy methods and cyclic voltammetry (Ahumada et al., 2013).

Synthesis Processes

The compound is also involved in synthesis processes, such as the preparation of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, showing its versatility in organic synthesis (Albright & Lieberman, 1994).

Catalysis and Reaction Studies

In catalysis and reaction studies, 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone has been used in the acid-catalysed condensation of glycerol with various aldehydes and ketones. This process is significant for transforming glycerol, a renewable material, into potential novel platform chemicals (Deutsch et al., 2007).

Structural Analysis and Conformational Studies

Structural analysis and conformational studies of related compounds, such as hexaphenyl-1,3-dioxolane derivatives, have been conducted to understand their molecular conformation and interactions (Irurre et al., 1992).

Polymer Science Applications

In polymer science, 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone is integral to the development of novel polymers. Its derivatives are used in polyaddition reactions, contributing to the creation of high molecular weight polymers with unique properties (Tomita et al., 2001).

Material Science and Surfactant Development

The compound is also significant in material science, particularly in the development of surfactants and vesicles. This includes the synthesis of cleavable double-chain surfactants, which have applications in various industrial processes (Jaeger et al., 1989).

Bioconjugation and Medicinal Chemistry

In bioconjugation and medicinal chemistry, acrylic copolymers containing dioxolane functional groups have been synthesized for potential applications in drug delivery and therapeutic treatments (Rossi et al., 2008).

properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBKVJPKDAIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539697
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone

CAS RN

161972-09-4
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
W Qin - 2014 - amsdottorato.unibo.it
N-metallo ketene imines are attractive for the preparation of a wide range of organic compounds. Our research group has been engaged in the preparation and application of the N-…
Number of citations: 4 amsdottorato.unibo.it
B Grzeszczyk, K Poławska, YM Shaker, S Stecko… - Tetrahedron, 2012 - Elsevier
Kinugasa reactions between terminal acetylenes and six-membered ring nitrones when one or both components are chiral, proceed in a low to moderate yield and with a high …
Number of citations: 29 www.sciencedirect.com
R Clarkson, Z Komsta, BA Mayes… - The Journal of …, 2015 - ACS Publications
Construction of protected 2,3-dideoxy-2-fluoro-2,3-endo-methylene-pentofuranoses from d-glyceraldehyde and 2,3-dideoxy-2-fluoro-3-C-hydroxymethyl-2,3-endo-methylene-…
Number of citations: 11 pubs.acs.org
BR Taft - 2008 - search.proquest.com
Industrial labs have broadly embraced heterogeneous catalysis for many reasons. Rapid catalyst removal, recovery, and oftentimes recycling offer significant economic paybacks as …
Number of citations: 0 search.proquest.com
YS Hon, YC Wong, KJ Wu - Journal of the Chinese Chemical …, 2008 - Wiley Online Library
The ozonolysis of 1‐substituted allyl silyl ethers or 1‐substituted allyl carboxylates followed by treatment with bases gave the corresponding α‐silyloxymethyl‐ or α‐acyloxymethyl‐…
Number of citations: 10 onlinelibrary.wiley.com

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